molecular formula C10H17N3 B11758501 (R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine

(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine

Cat. No.: B11758501
M. Wt: 179.26 g/mol
InChI Key: SQEKTYOWQIRCEF-MRVPVSSYSA-N
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Description

®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine is a chiral compound with a complex structure that includes an imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine typically involves the construction of the imidazo[1,2-a]pyridine ring followed by the introduction of the propan-2-amine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The chiral center is introduced using enantioselective synthesis techniques, such as chiral catalysts or chiral auxiliaries.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazo[1,2-a]pyridine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the ring system.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its ability to modulate specific biochemical pathways makes it a candidate for drug discovery and development.

Medicine

In medicine, ®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of ®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives with different substituents. Examples include:

  • 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine
  • 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)butan-2-amine

Uniqueness

What sets ®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine apart is its specific chiral configuration and the presence of the propan-2-amine group. This unique structure imparts distinct chemical and biological properties, making it a compound of significant interest in various research fields.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

(2R)-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine

InChI

InChI=1S/C10H17N3/c1-8(11)6-9-7-13-5-3-2-4-10(13)12-9/h7-8H,2-6,11H2,1H3/t8-/m1/s1

InChI Key

SQEKTYOWQIRCEF-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC1=CN2CCCCC2=N1)N

Canonical SMILES

CC(CC1=CN2CCCCC2=N1)N

Origin of Product

United States

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